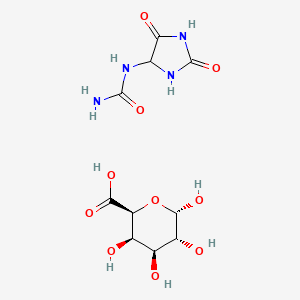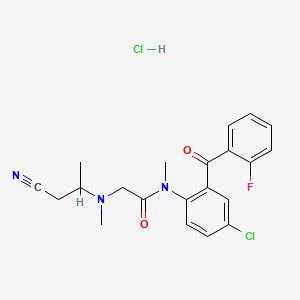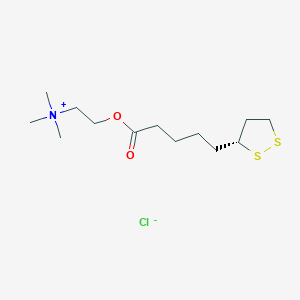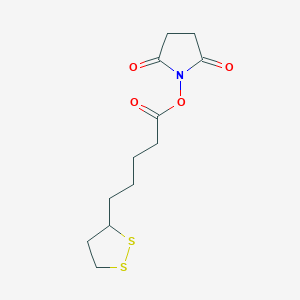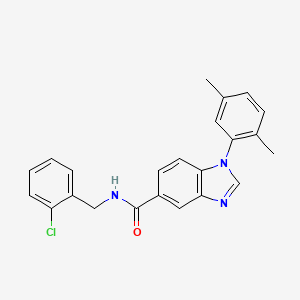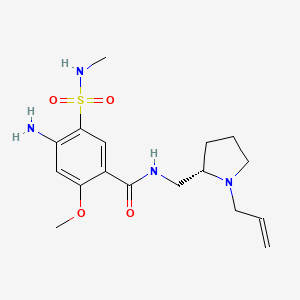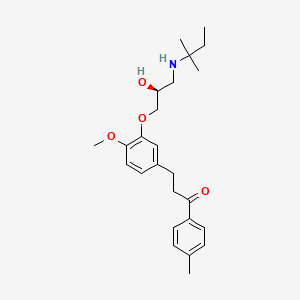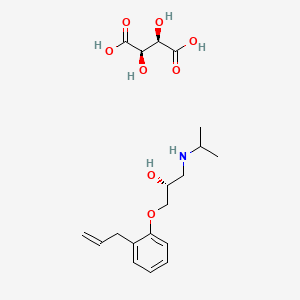
AMG-315
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AMG-315 is a Potent Endocannabinoid Ligand with Stability to Metabolizing Enzymes. AMG-315 is a chiral arachidonoyl ethanolamide (AEA) analogue or (13S,1′R)-dimethylanandamide. AMG-315 is a high affinity ligand for the CB1 receptor (Ki of 7.8 ± 1.4 nM) that behaves as a potent CB1 agonist in vitro (EC50 = 0.6 ± 0.2 nM). AMG-315 is the first potent AEA analogue with significant stability for all endocannabinoid hydrolyzing enzymes as well as the oxidative enzymes COX-2. AMG-315 will serve as a very useful endocannabinoid probe.
Aplicaciones Científicas De Investigación
Acceleromyography in Neuromuscular Research
Acceleromyography (AMG) is significantly utilized in neuromuscular research, particularly in determining the potency of neuromuscular blocking agents. Studies highlight its application in establishing dose-response relationships and potency of drugs like rocuronium, though it is noted that AMG is not fully validated for use interchangeably with mechanomyography, the gold standard in this area (Claudius, Skovgaard, & Viby-Mogensen, 2009).
Autometallography in Toxicology and Histology
Autometallography (AMG) has applications in toxicology and histology, notably in localizing heavy metals like gold, silver, and mercury in human and animal tissues. It enables the detection of these metals at both light and electron microscopic levels, offering valuable insights into the effects of toxicants and the distribution of metals in biological tissues (Danscher, 1991).
Algebraic Multigrid in Scientific Computing
In scientific computing, Algebraic Multigrid (AMG) plays a crucial role as a solver for large-scale computations, essential in simulation codes. AMG's efficiency and scalability on various architectures, such as multicore systems, are a significant area of study. Research has focused on enhancing AMG's performance and overcoming scalability challenges in preparation for exascale computing (Baker et al., 2010).
Use in Advanced Material Gas-Generator Research
AMG, in the context of Advanced Material Gas-Generator research, is crucial in developing next-generation gas-generators using advanced materials. This research aims to create gas-generators with significantly lower fuel consumption and reduced environmental impact, focusing on materials like Polymer Matrix Composites and Ceramic Matrix Composites (Kuriyama et al., 2001).
Applications in Biomedical Accelerator Mass Spectrometry
Accelerator mass spectrometry (AMS), often referred to as AMG in certain contexts, has been revolutionary in biomedical research, especially in radiocarbon dating and analyzing biological samples for toxicology and cancer research. This technique is known for its sensitivity in detecting isotopes, aiding in various biomedical applications including drug metabolism studies and clinical diagnosis (Lappin & Garner, 2004).
Propiedades
Número CAS |
2244425-65-6 |
|---|---|
Fórmula molecular |
C24H41NO2 |
Peso molecular |
375.597 |
Nombre IUPAC |
(S,5Z,8Z,11Z,14Z)-N-((R)-1-hydroxypropan-2-yl)-13-methylicosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C24H41NO2/c1-4-5-6-12-15-18-22(2)19-16-13-10-8-7-9-11-14-17-20-24(27)25-23(3)21-26/h8-11,15-16,18-19,22-23,26H,4-7,12-14,17,20-21H2,1-3H3,(H,25,27)/b10-8-,11-9-,18-15-,19-16-/t22-,23+/m0/s1 |
Clave InChI |
PDGRTYPSRMWVBI-MVYUADCHSA-N |
SMILES |
CCCCC/C=C\[C@H](C)/C=C\C/C=C\C/C=C\CCCC(N[C@H](C)CO)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AMG-315; AMG 315; AMG315; (13S,1′R)-dimethylanandamide; (R)‑N‑(1-Methyl-2-hydroxyethyl)-13‑(S)‑methyl-arachidonamide; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



